

Synthesis and manufacturing process of Direct Violet 1.

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An In-depth Technical Guide to the Synthesis and Manufacturing of Direct Violet 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Violet 1, also known by its Colour Index name C.I. 22570, is a disazo dye recognized for its application in coloring various materials, particularly cellulosic fibers like cotton. Its molecular structure features two azo groups (-N=N-), which are responsible for its characteristic violet color. The synthesis of **Direct Violet 1** is a classic example of diazo coupling, a fundamental process in the manufacturing of many synthetic dyes. This technical guide provides a detailed overview of the synthesis pathway, experimental protocols, and key process considerations for the manufacturing of **Direct Violet 1**.

Chemical and Physical Properties

A summary of the key identifiers and properties of **Direct Violet 1** is provided in the table below.



Property	Value
C.I. Name	Direct Violet 1, C.I. 22570
CAS Number	2586-60-9
Molecular Formula	C32H22N6Na2O8S2
Molecular Weight	728.66 g/mol
Appearance	Reddish-brown powder
Solubility	Soluble in water (deep purplish-red to purple solution), slightly soluble in ethanol, insoluble in other organic solvents.[1]
Dye Class	Disazo, Direct Dye

Synthesis Pathway Overview

The manufacturing of **Direct Violet 1** is a two-stage process rooted in well-established aromatic chemistry. The synthesis pathway can be summarized as follows:

- Tetrazotization of 4-(4-Aminophenyl)benzenamine (Benzidine): The process begins with the
 double diazotization of 4-(4-Aminophenyl)benzenamine. This reaction converts the two
 primary amino groups into highly reactive bis-diazonium salt groups. This step is conducted
 in an acidic medium at low temperatures to ensure the stability of the diazonium salt.
- Azo Coupling: The resulting bis-diazonium salt is then coupled with two molar equivalents of 6-Amino-4-hydroxynaphthalene-2-sulfonic acid. This electrophilic aromatic substitution reaction forms the two azo linkages, creating the final chromophoric system of the **Direct** Violet 1 molecule. The coupling is carried out under acidic conditions.[1]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of **Direct Violet 1**, based on established principles of azo dye chemistry. Precise industrial manufacturing processes may vary.



Materials and Reagents

Reagent	Molar Mass (g/mol)
4-(4-Aminophenyl)benzenamine (Benzidine)	184.24
6-Amino-4-hydroxynaphthalene-2-sulfonic acid	239.25
Sodium Nitrite (NaNO ₂)	69.00
Hydrochloric Acid (HCI), concentrated (37%)	36.46
Sodium Hydroxide (NaOH)	40.00
Sodium Chloride (NaCl)	58.44
Ice	-
Water (deionized)	18.02

Part 1: Tetrazotization of 4-(4-Aminophenyl)benzenamine

- Preparation of the Amine Salt Suspension: In a suitable reaction vessel equipped with a stirrer and a thermometer, a suspension of one molar equivalent of 4-(4-Aminophenyl)benzenamine is prepared in water.
- Acidification: Concentrated hydrochloric acid (approximately 2.5-3.0 molar equivalents) is slowly added to the suspension while stirring. The mixture is then cooled to 0-5 °C using an ice bath.
- Diazotization: A solution of sodium nitrite (slightly over two molar equivalents) in cold water is added dropwise to the cold amine salt suspension over a period of 30-60 minutes. The temperature must be strictly maintained between 0-5 °C to prevent the decomposition of the diazonium salt.
- Completion of Reaction: The reaction mixture is stirred for an additional 30 minutes at 0-5 °C
 after the addition of the sodium nitrite solution is complete. The presence of a slight excess
 of nitrous acid can be confirmed using starch-iodide paper.

Part 2: Azo Coupling



- Preparation of the Coupling Component Solution: In a separate vessel, two molar equivalents of 6-Amino-4-hydroxynaphthalene-2-sulfonic acid are dissolved in water with the aid of a stoichiometric amount of sodium hydroxide to form a soluble salt. The solution is then cooled to 5-10 °C.
- Coupling Reaction: The cold bis-diazonium salt solution from Part 1 is slowly added to the stirred solution of the coupling component. The temperature should be maintained below 10
 °C. The coupling reaction is typically carried out under acidic conditions.
- Completion of Coupling: After the addition is complete, the reaction mixture is stirred for several hours to ensure the completion of the coupling reaction. The formation of the violet dye will be visually apparent.

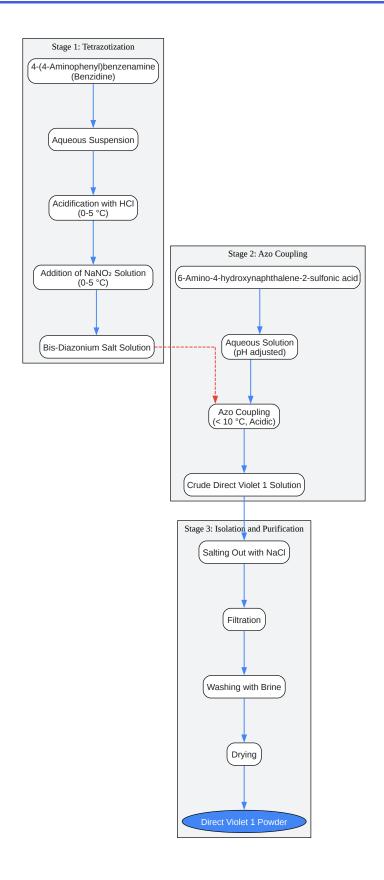
Part 3: Isolation and Purification

- Salting Out: The **Direct Violet 1** dye is precipitated from the reaction mixture by the addition of sodium chloride ("salting out").
- Filtration: The precipitated dye is collected by filtration.
- Washing: The filter cake is washed with a brine solution to remove inorganic salts and other water-soluble impurities.
- Drying: The purified dye is then dried under appropriate conditions to yield the final product as a reddish-brown powder.

Synthesis and Manufacturing Workflow

The logical flow of the synthesis and manufacturing process for **Direct Violet 1** is illustrated in the diagram below.





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Caption: Synthesis Workflow for **Direct Violet 1**.



Properties and Applications

Direct Violet 1 is a water-soluble dye that exhibits good affinity for cellulosic fibers. It is primarily used in the dyeing and printing of cotton and other cellulose-based materials. It can also be used for dyeing silk, polyamide fibers, and their blends, as well as for coloring paper pulp and leather.[1] The color of the dye is sensitive to pH changes; it is dark blue in concentrated sulfuric acid and turns dark purple upon dilution. In the presence of strong hydrochloric acid, a purple precipitate is formed, while a red-brown precipitate forms with the addition of a concentrated sodium hydroxide solution.[1]

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